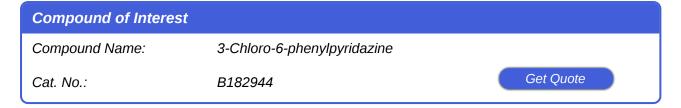


Interpreting the Infrared Spectrum of 3-Chloro-6phenylpyridazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of **3-chloro-6-phenylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and established spectroscopic principles to predict and interpret its key vibrational modes.

Predicted Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for **3-chloro-6-phenylpyridazine**. These predictions are based on the analysis of related pyridazine structures and standard IR correlation tables.[1][2][3][4][5]



Wavenumber Range (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3100 - 3000	Medium to Weak	C-H stretching (aromatic - phenyl and pyridazine rings)
1605 - 1590	Medium to Strong	C=C stretching (aromatic - phenyl ring)[2]
1595 - 1570	Medium to Strong	C=N stretching (pyridazine ring)[2][4]
1500 - 1400	Medium	C=C stretching (aromatic - pyridazine ring)
1100 - 1000	Medium	In-plane C-H bending (aromatic)
850 - 750	Strong	Out-of-plane C-H bending (aromatic)
800 - 600	Medium to Strong	C-CI stretching

Interpretation of Key Vibrational Modes

The structure of **3-chloro-6-phenylpyridazine** comprises a pyridazine ring substituted with a chlorine atom and a phenyl group. Its IR spectrum is expected to be characterized by the following key features:

- Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of both the phenyl and pyridazine rings.
- C=C and C=N Stretching: The region between 1605 cm⁻¹ and 1400 cm⁻¹ is crucial for identifying the heterocyclic and aromatic ring structures. A double peak around 1596 cm⁻¹ has been observed for similar phenyl-pyridazine compounds, corresponding to the aromatic ring stretching vibrations.[2] The C=N stretching of the pyridazine ring is also expected in this region.[4]
- C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region. Strong absorptions between 850 cm⁻¹ and 750 cm⁻¹ are



typically indicative of out-of-plane bending.

• C-Cl Stretching: The presence of the chlorine atom should give rise to a medium to strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the overall electronic structure of the molecule.

Experimental Protocol for Infrared Spectroscopy

While a specific protocol for **3-chloro-6-phenylpyridazine** is not detailed in the available literature, a general methodology for acquiring the IR spectrum of a solid organic compound can be followed.

Objective: To obtain a high-quality infrared spectrum of **3-chloro-6-phenylpyridazine** for structural elucidation and functional group identification.

Materials and Equipment:

- 3-chloro-6-phenylpyridazine sample
- Potassium bromide (KBr), IR grade
- · Agate mortar and pestle
- Hydraulic press with pellet-forming die
- · Fourier Transform Infrared (FTIR) Spectrometer
- Spatula
- Sample holder

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad OH band around 3400 cm⁻¹).



- Weigh approximately 1-2 mg of the **3-chloro-6-phenylpyridazine** sample and 100-200 mg of the dry KBr powder.
- Transfer the sample and KBr to the agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 This minimizes scattering of the IR radiation.

Pellet Formation:

- Transfer a portion of the powdered mixture into the pellet-forming die.
- Ensure the powder is evenly distributed.
- Place the die in the hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Spectral Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Acquire the sample spectrum by scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

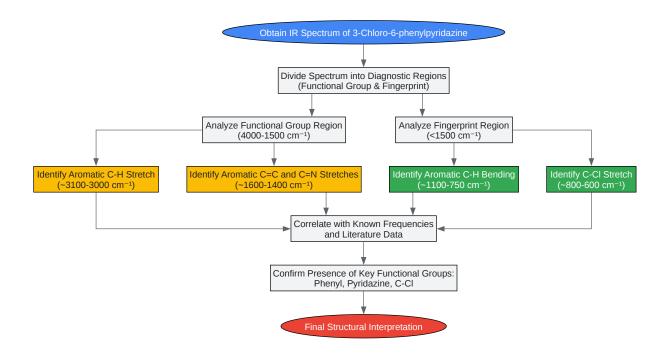
- Process the raw data by performing a background subtraction.
- Identify and label the significant absorption peaks.



 Correlate the observed peaks with known vibrational frequencies to identify the functional groups present in the molecule.

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of **3-chloro-6-phenylpyridazine**.



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